Altiratinib, also known as TAS-6417, is a small-molecule inhibitor that targets specific tyrosine kinases (TKIs) []. It was developed by Taiho Pharmaceutical Co., Ltd. and is currently under investigation for its potential in treating various cancers []. The significance of Altiratinib lies in its ability to target specific signaling pathways involved in tumor growth and progression, offering a promising avenue for cancer therapy.
Altiratinib possesses a complex heterocyclic structure containing several key features:
The specific arrangement of these features is crucial for Altiratinib's interaction with its target TKIs.
Limited data exists on the specific physical and chemical properties of Altiratinib. Information on melting point, boiling point, and solubility is not readily available in scientific literature.
Altiratinib acts as a TKI, specifically targeting enzymes known as fibroblast growth factor receptors (FGFRs) []. FGFRs play a crucial role in cell growth, proliferation, and angiogenesis (blood vessel formation) []. By inhibiting these receptors, Altiratinib disrupts these essential processes in cancer cells, potentially leading to tumor shrinkage and halting cancer progression [].
Altiratinib is classified as a multi-targeted inhibitor because it can block the activity of three key RTKs:
By targeting these multiple RTKs, Altiratinib has the potential to disrupt different aspects of cancer progression.
Current scientific research on Altiratinib is focused on several key areas: